Phenyl chlorothioformate

Physical Organic Chemistry Solvolysis Kinetics Mechanistic Studies

S-Phenyl chlorothioformate (CAS 13464-19-2), also known as phenyl chlorothioformate or S-phenyl carbonochloridothioate, is a thiocarbonyl reagent of the molecular formula C7H5ClOS with a molecular weight of 172.63 g/mol. It features a chlorine atom bonded to a thioester carbonyl (C=O)SPh group.

Molecular Formula C7H5ClOS
Molecular Weight 172.63 g/mol
CAS No. 13464-19-2
Cat. No. B088878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl chlorothioformate
CAS13464-19-2
Molecular FormulaC7H5ClOS
Molecular Weight172.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC(=O)Cl
InChIInChI=1S/C7H5ClOS/c8-7(9)10-6-4-2-1-3-5-6/h1-5H
InChIKeyHBEFYGYBMKPNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Phenyl Chlorothioformate (CAS 13464-19-2): A Sulfur-Containing Reagent for Radical and Thiourea Synthesis


S-Phenyl chlorothioformate (CAS 13464-19-2), also known as phenyl chlorothioformate or S-phenyl carbonochloridothioate, is a thiocarbonyl reagent of the molecular formula C7H5ClOS with a molecular weight of 172.63 g/mol [1]. It features a chlorine atom bonded to a thioester carbonyl (C=O)SPh group. This compound is available as a clear to pale yellow liquid and is classified as corrosive and moisture-sensitive, requiring storage under an inert atmosphere [2]. Unlike its isomer O-phenyl chlorothioformate (CAS 1005-56-7), the sulfur atom is directly bonded to the phenyl ring rather than to the carbonyl carbon, resulting in distinct reactivity profiles [1]. Its primary value lies in its ability to introduce thiocarbonyl functionality in organic synthesis, serving as a key intermediate in radical-mediated carboxylation reactions and as a precursor for thiourea-based organocatalysts [3].

Why S-Phenyl Chlorothioformate Cannot Be Replaced by Common Chloroformate or Thionochloroformate Analogs


While several structurally related compounds exist, such as phenyl chloroformate (PhOCOCl, CAS 1885-14-9) and O-phenyl chlorothioformate (PhOCSCl, CAS 1005-56-7), these reagents are not interchangeable with S-phenyl chlorothioformate (PhSCOCl) for critical synthetic applications. The substitution pattern of the sulfur atom fundamentally alters the electronic structure and reactivity of the molecule. For example, PhSCOCl exhibits the lowest LUMO energy among carbonyl derivatives tested, making it uniquely suited as a radical acceptor in photochemical reactions [1]. In solvolysis studies, PhSCOCl demonstrates a dichotomous mechanistic pathway (both addition-elimination and ionization), whereas phenyl chloroformate follows only an addition-elimination pathway [2]. Furthermore, the specific S-phenyl arrangement is essential for generating the thiourea moiety in Takemoto's catalyst, a reaction that cannot be replicated with O-phenyl isomers [3]. Simply substituting a generic 'chlorothioformate' reagent will not yield the same reactivity, selectivity, or synthetic outcome.

Head-to-Head Quantitative Evidence for Selecting S-Phenyl Chlorothioformate (CAS 13464-19-2) Over Alternatives


Sulfur Substitution Effect on Solvolysis Kinetics: A 20-Fold Rate Decrease Versus Phenyl Chloroformate

In a study on the influence of sulfur substitution, the specific rate of solvolysis for S-phenyl chlorothioformate (PhSCOCl) was found to be approximately 20 times slower than that of phenyl chloroformate (PhOCOCl) under identical conditions [1]. This quantitative difference is attributed to the change in mechanism from a pure addition-elimination (A-E) pathway for PhOCOCl to a dichotomous pathway for PhSCOCl, which includes both A-E and ionization mechanisms depending on the solvent environment [1].

Physical Organic Chemistry Solvolysis Kinetics Mechanistic Studies

LUMO Energy as a Predictor of Radical Reactivity: S-Phenyl Chlorothioformate Exhibits the Lowest Energy Among Carbonyl Derivatives

According to MOPAC calculations, S-phenyl chlorothioformate (PhSCOCl) possesses the lowest LUMO energy among a series of carbonyl derivatives tested for radical-mediated carboxylation [1]. This electronic property is crucial for its function as a radical acceptor. Under irradiation at 300 nm, it successfully reacts with primary, secondary, and even sterically hindered tertiary alkyl iodides in the presence of bis(tributyltin) to yield the corresponding thioesters in good yields [1].

Computational Chemistry Radical Reactions Photochemistry

Facile Synthesis of Takemoto's Catalyst: A Two-Step, High-Efficiency Route Using S-Phenyl Chlorothioformate

A simplified, two-step procedure for synthesizing Takemoto's catalyst utilizes S-phenyl chlorothioformate (PhSCOCl) to form the key thiourea intermediate [1]. The reaction involves the condensation of 3,5-bis(trifluoromethyl)aniline with PhSCOCl, followed by an in situ substitution of phenol by trans-1,2-diaminocyclohexane [1]. This method offers a more direct and atom-economical route compared to traditional multi-step syntheses, which often require the isolation of unstable intermediates like isothiocyanates.

Asymmetric Catalysis Organocatalysis Thiourea Synthesis

Validated Application Scenarios for S-Phenyl Chlorothioformate (CAS 13464-19-2) Based on Direct Comparative Evidence


Free Radical-Mediated Carboxylation of Alkyl Iodides

This application is directly supported by evidence showing S-phenyl chlorothioformate's uniquely low LUMO energy, making it an excellent radical acceptor [1]. In a validated protocol, treatment of alkyl iodides with PhSCOCl and bis(tributyltin) under 300 nm irradiation yields the corresponding thioesters in good yields [1]. This method is effective for primary, secondary, and tertiary alkyl iodides, offering a versatile approach to carboxylic acid derivatives under mild, photochemical conditions [1]. This is a specific, high-value application where other chloroformate reagents would not be effective.

Synthesis of Takemoto's Bifunctional Thiourea Catalyst

The use of S-phenyl chlorothioformate is critical for the efficient, two-step synthesis of Takemoto's catalyst, a widely used chiral thiourea organocatalyst [2]. The reagent reacts selectively with 3,5-bis(trifluoromethyl)aniline to install the thiocarbonyl group, which is then displaced by a chiral diamine to form the active thiourea moiety [2]. This streamlined approach is a key differentiator for sourcing this specific CAS number over O-phenyl chlorothioformate, which would not afford the correct thiourea intermediate.

Mechanistic Studies of Solvolysis and Sulfur Substitution Effects

For researchers investigating the fundamental effects of chalcogen substitution on reaction mechanisms, S-phenyl chlorothioformate serves as a defined model compound. Its solvolysis behavior is well-characterized, showing a dichotomous pathway that is distinct from the single pathway of its oxygen analog [3]. The quantitative finding that it reacts ~20 times slower than phenyl chloroformate [3] makes it a valuable probe for studying solvent effects and the transition from addition-elimination to ionization mechanisms.

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